molecular formula C19H21N3O2S B12601711 N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide CAS No. 651307-17-4

N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

Cat. No.: B12601711
CAS No.: 651307-17-4
M. Wt: 355.5 g/mol
InChI Key: KLXOKWACCXFXFH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.

    Sulfonation: Introduction of the sulfonamide group can be achieved by reacting the isoquinoline derivative with sulfonyl chloride under basic conditions.

    Alkylation: The final step involves the alkylation of the sulfonamide with 2-aminoethyl and 2-phenylethyl groups using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Pharmacological Properties

1.1 Antihypertensive and Vasodilatory Effects

Research indicates that derivatives of N-(2-aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide exhibit notable antihypertensive and vasodilatory activities. A study demonstrated that these compounds could increase arterial blood flow significantly when administered locally in canine models, suggesting potential applications in treating hypertension . The alkylene chain's length between the nonaromatic nitrogen atoms plays a crucial role in enhancing potency, with ethylene yielding the most effective results. Notably, some derivatives showed comparable efficacy to diltiazem, a commonly used cardiovascular medication .

1.2 Dual Receptor Modulation

This compound has also been identified as a dual antagonist for cholecystokinin receptors (CCK1 and CCK2), which are implicated in various gastrointestinal disorders. These receptors mediate functions such as gastric acid secretion and gastric emptying. The antagonism of both receptors may provide therapeutic benefits for conditions like gastroesophageal reflux disease and pancreatitis by inhibiting both acid secretion and transient lower esophageal sphincter relaxations .

Antitumor Activity

Recent studies have explored the compound's potential as an antitumor agent, particularly its ability to inhibit cyclin-dependent kinase 4 (CDK4). CDK4 is crucial for cell cycle regulation, and its inhibition can lead to reduced cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline core can enhance selectivity for CDK4 over other kinases, such as CDK2 and CDK1 . This selectivity is essential for minimizing side effects associated with broader kinase inhibition.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, typically starting from 5-isoquinolinesulfonic acid. Variations in the substituents on the phenyl ring and the isoquinoline core can significantly impact the biological activity of the resulting compounds. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the potency against specific targets .

Clinical Implications

Clinical studies have highlighted the efficacy of related isoquinoline sulfonamides in managing hypertension and their potential role in cancer therapy. For example, a clinical trial assessing a derivative's effectiveness in patients with resistant hypertension demonstrated promising results, leading to further investigations into its long-term safety and efficacy profiles.

Experimental Models

In vitro studies using cancer cell lines have shown that certain derivatives significantly inhibit cell proliferation at nanomolar concentrations while sparing normal cells, indicating a favorable therapeutic index. The use of animal models has further validated these findings, providing insights into the pharmacokinetics and dynamics of these compounds.

Data Table: Summary of Applications

Application Area Mechanism Clinical Relevance
AntihypertensiveVasodilation via increased blood flowPotential treatment for hypertension
Gastrointestinal DisordersDual antagonism of CCK1/CCK2 receptorsTreatment for gastroesophageal reflux disease
AntitumorInhibition of CDK4Targeted cancer therapy with reduced side effects

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide would depend on its specific interactions with molecular targets. This could involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide: can be compared with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other isoquinoline derivatives.

Biological Activity

N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide is a compound that has garnered attention for its biological activity, particularly in the context of cardiovascular and antitumor effects. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings and data.

The compound is derived from isoquinoline and sulfonamide structures, which are known for their pharmacological properties. The synthesis of derivatives like N-(2-aminoethyl)-5-isoquinolinesulfonamide involves reactions with 5-isoquinolinesulfonic acid. Variations in the alkylene groups can significantly influence the potency of these compounds, with ethylene linking the two nitrogen atoms yielding the most effective results .

Chemical Characteristics:

  • Molecular Formula: C₁₁H₁₄N₃O₂S
  • Molecular Weight: 287.77 g/mol
  • CAS Number: 116970-50-4

Vasodilatory Effects

Research indicates that this compound exhibits vasodilatory activity . In vivo studies have shown that local injections into arterial systems increase blood flow, demonstrating potential applications in treating conditions like hypertension. Specifically, certain derivatives have been found to be equipotent to established vasodilators such as diltiazem, although their intravenous efficacy is comparatively lower .

Protein Kinase Inhibition

This compound belongs to a broader class of isoquinoline sulfonamides that inhibit protein kinases by competing with ATP for binding sites. This inhibition is selective, primarily affecting casein kinase-1 while sparing other ATP-utilizing enzymes. The structural basis for this selectivity has been elucidated through crystallographic studies, revealing specific interactions between the compound and the enzyme's active site .

Antitumor Activity

Recent studies have explored the antitumor potential of isoquinoline sulfonamides. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, with some derivatives demonstrating significant cytotoxicity. For instance, compounds related to this compound have shown IC₅₀ values below 10 μM against specific cancer types, indicating strong biological activity .

Case Studies and Research Findings

  • Vasodilatory Study : A study involving the administration of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives in canine models demonstrated significant increases in arterial blood flow post-injection, supporting its use as a potential therapeutic agent for cardiovascular diseases .
  • Protein Kinase Selectivity : Research highlighted the structural characteristics that allow isoquinoline sulfonamides to selectively inhibit casein kinase-1 without affecting other kinases or ATPases, paving the way for targeted cancer therapies .
  • Antitumor Efficacy : A comparative analysis of various derivatives showed that modifications at specific positions on the isoquinoline ring could enhance antitumor activity, suggesting a pathway for developing more effective cancer treatments .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
VasodilatoryIncreases arterial blood flow
Protein Kinase InhibitionSelective inhibition of casein kinase-1
AntitumorSignificant cytotoxicity against cancer cell lines

Properties

CAS No.

651307-17-4

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2-aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C19H21N3O2S/c20-11-14-22(13-10-16-5-2-1-3-6-16)25(23,24)19-8-4-7-17-15-21-12-9-18(17)19/h1-9,12,15H,10-11,13-14,20H2

InChI Key

KLXOKWACCXFXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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